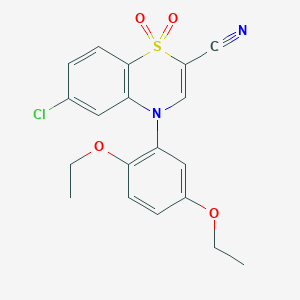

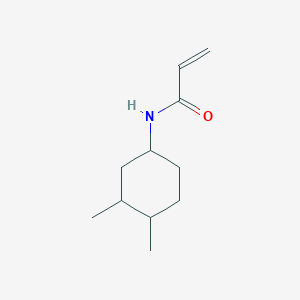

6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a derivative of the benzothiadiazine class. While the provided papers do not directly discuss this specific compound, they do provide insights into the general class of benzothiadiazine dioxides and their biological activities. For instance, derivatives of benzothiadiazine dioxides have been shown to have potential biological activities, including the modulation of ATP-sensitive potassium channels and antitumor effects .

Synthesis Analysis

The synthesis of benzothiadiazine dioxide derivatives typically involves the reaction of chlorosulfonyl compounds with various nucleophiles. Paper and describe the regioselective heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines, leading to the formation of 1,2,4-benzothiadiazine 1,1-dioxides. Although the specific synthesis of 6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is not detailed, the methods described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiadiazine dioxides is characterized by a benzothiadiazine core with various substituents that can significantly affect the compound's biological activity and selectivity. The presence of a chlorine atom, as seen in the 6-chloro derivatives, is a common feature in this class of compounds . The specific electronic and steric effects of the diethoxyphenyl group in the compound of interest would likely influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiadiazine dioxides can undergo various chemical reactions depending on their substituents. The papers provided do not detail the chemical reactions of the specific compound , but they do suggest that the reactivity can be modulated by different substituents at key positions on the benzothiadiazine ring . For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's ability to interact with biological molecules or undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine dioxides, such as solubility, stability, and melting point, are influenced by their molecular structure. The specific properties of 6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide would depend on the nature of its substituents and the overall molecular conformation. While the papers do not provide data on the physical and chemical properties of this exact compound, they do indicate that modifications to the benzothiadiazine core can lead to significant changes in these properties .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Compounds structurally related to 6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, showcasing their antibacterial activity through a one-pot, three-component reaction facilitated by magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions (Rostamizadeh et al., 2013). This emphasizes the potential for related compounds in developing new antimicrobial agents.

Anticancer Activity

The exploration of benzothiazine derivatives for anticancer applications has led to the discovery of compounds with significant potency. Brzozowski and Sa̧zewski (2005) synthesized a series of 6-chloro-1,4,2-benzodithiazine 1,1-dioxide derivatives, with one derivative showing remarkable activity against the leukemia CCRF-CEM cell line, indicating the potential of such compounds in cancer therapy (Brzozowski & Sa̧zewski, 2005).

Synthetic Chemistry and Further Biological Applications

The versatility of benzothiazine and its derivatives extends to synthetic chemistry, where they serve as key intermediates in the synthesis of various biologically active compounds. Khandelwal et al. (2013) discussed the synthesis of 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines and their derivatives, highlighting their antimicrobial and anthelmintic activity. This study underscores the synthetic utility of benzothiazine derivatives and their potential in generating compounds with diverse biological activities (Khandelwal et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-4-(2,5-diethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4S/c1-3-25-14-6-7-18(26-4-2)16(10-14)22-12-15(11-21)27(23,24)19-8-5-13(20)9-17(19)22/h5-10,12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTBRCAUQPVTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)

![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)

![1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane](/img/structure/B2551021.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)

![(3,4-Diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2551027.png)

![(E)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2551029.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2551033.png)